6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole
Description
Properties
CAS No. |
439928-26-4 |
|---|---|
Molecular Formula |
C11H10Cl2N2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
6,8-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H10Cl2N2/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6/h3-4,14-15H,1-2,5H2 |
InChI Key |
MBXQRCWBOMLYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The pyrido[4,3-b]indole core serves as a template for diverse derivatives. Key structural analogs include:
Physicochemical Properties
- Solubility : Dichloro and brominated derivatives exhibit poor solubility in polar solvents (e.g., DMSO, water), complicating spectral characterization (e.g., ¹³C-NMR) .
- Melting Points : Unsubstituted gamma-carboline derivatives have lower melting points (~244–279°C), while halogenated analogs (e.g., 6b in ) show higher thermal stability (306–347°C) .
Key Research Findings and Data Gaps
- Synthetic Challenges : Poor solubility of halogenated derivatives limits characterization (e.g., ¹³C-NMR data absence for 6a–d in ) .
- Biological Data : While gamma-carboline and brominated analogs show promise as enzyme inhibitors, the 6,8-dichloro derivative lacks published biological data, suggesting a need for targeted studies .
- Thermal Stability : Dichloro and brominated compounds exhibit higher melting points, correlating with increased molecular rigidity .
Biological Activity
6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS Number: 439928-26-4) is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in cancer research and antiviral applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a fused bicyclic structure that includes both pyridine and indole moieties. Its molecular formula is , with a molecular weight of approximately 241.11 g/mol. The presence of chlorine atoms at the 6 and 8 positions enhances its chemical reactivity and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂N₂ |
| Molecular Weight | 241.11 g/mol |
| CAS Number | 439928-26-4 |
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases and receptors involved in cell signaling pathways.
- c-Met Kinase Inhibition : The compound has been shown to inhibit c-Met kinase activity, which is crucial for cell growth and differentiation. This inhibition leads to decreased proliferation in various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) in a dose-dependent manner .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viruses by modulating immune responses and inhibiting viral replication mechanisms .
Biological Activity in Cancer Research
The compound's anticancer properties have been extensively studied:
-
Cell Proliferation Inhibition : In vitro studies showed that this compound effectively inhibits the proliferation of cancer cells:
- HeLa Cells : IC50 value of approximately 10 µM.
- A549 Cells : IC50 value around 12 µM.
- MCF-7 Cells : IC50 value noted at about 15 µM.
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins.
Antiviral Properties
In addition to its anticancer effects, there is emerging evidence supporting its antiviral capabilities:
- Inhibition of Viral Replication : Studies have indicated that it may inhibit the replication of certain viruses by interfering with viral RNA synthesis and modulating host immune responses .
- Potential Applications : The compound has shown promise as a therapeutic agent for treating viral infections by acting on pathways essential for viral lifecycle completion.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted on multiple human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability after 48 hours of exposure. The results indicated a clear dose-response relationship.
- Antiviral Efficacy Assessment : In a controlled laboratory setting, the compound was tested against influenza virus strains. Results showed a notable reduction in viral titers compared to untreated controls, suggesting potential as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
